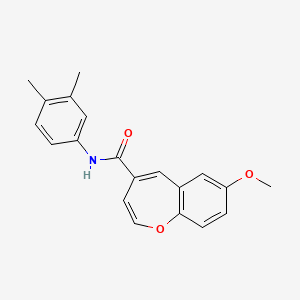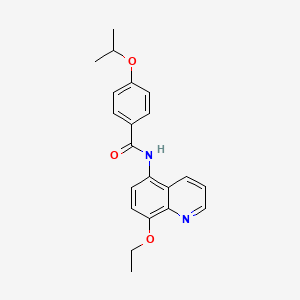
N-(3,4-dimethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide is an organic compound that belongs to the class of benzoxepines. This compound is characterized by the presence of a benzoxepine ring, which is a seven-membered ring containing an oxygen atom, fused to a benzene ring. The compound also contains a carboxamide group and a methoxy group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3,4-dimethylphenylamine with 7-methoxy-1-benzoxepine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) can yield the desired compound. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
化学反応の分析
Types of Reactions
N-(3,4-dimethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or other substituents are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogenation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
N-(3,4-dimethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
N-(3,4-dimethylphenyl)-4-methoxybenzamide: Similar structure but lacks the benzoxepine ring.
3,4-Dimethoxyphenethylamine: Contains a similar aromatic ring but differs in functional groups and overall structure.
Uniqueness
N-(3,4-dimethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide is unique due to the presence of the benzoxepine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
特性
分子式 |
C20H19NO3 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
N-(3,4-dimethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C20H19NO3/c1-13-4-5-17(10-14(13)2)21-20(22)15-8-9-24-19-7-6-18(23-3)12-16(19)11-15/h4-12H,1-3H3,(H,21,22) |
InChIキー |
PNJQNMZYCHAUQQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-ethylphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide](/img/structure/B11334548.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide](/img/structure/B11334555.png)
![1-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(4-fluorophenyl)-1,3-oxazol-5-yl}piperazin-1-yl)butan-1-one](/img/structure/B11334562.png)
![1-[(2-methylbenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B11334567.png)

![4-chloro-N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide](/img/structure/B11334581.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11334586.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11334597.png)
![5-(4-butanoylpiperazin-1-yl)-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11334613.png)
![N-(3'-Acetyl-5-methyl-1-{[4-(3-methylbutoxy)phenyl]methyl}-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-YL)acetamide](/img/structure/B11334615.png)
![5-bromo-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B11334621.png)
![Ethyl {[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetate](/img/structure/B11334636.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11334640.png)
![1-(benzylsulfonyl)-N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11334642.png)
